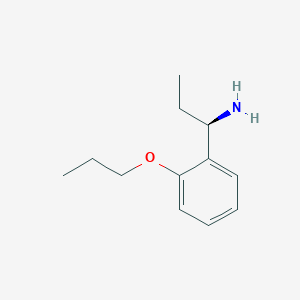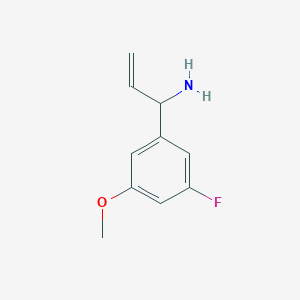
(3R)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-3-hydroxypropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-3-hydroxypropan-1-one is a complex organic compound characterized by multiple hydroxyl groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-3-hydroxypropan-1-one typically involves multi-step organic reactions. One common method includes the use of Diels-Alder reactions followed by oxidation and reduction steps to introduce the necessary hydroxyl groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in the industrial production of complex organic compounds.
化学反应分析
Types of Reactions
(3R)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-3-hydroxypropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
(3R)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-3-hydroxypropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.
作用机制
The mechanism of action of (3R)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-3-hydroxypropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which may influence cellular processes such as oxidative stress and signal transduction. The compound’s ability to modulate these pathways is a key factor in its biological activity.
相似化合物的比较
Similar Compounds
(3R)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-3-hydroxypropan-1-one: shares similarities with other polyphenolic compounds such as catechins and flavonoids.
Catechins: Found in tea, these compounds also possess multiple hydroxyl groups and exhibit antioxidant properties.
Flavonoids: A diverse group of plant metabolites known for their health benefits, including anti-inflammatory and anticancer activities.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement and the presence of three hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C15H14O6 |
|---|---|
分子量 |
290.27 g/mol |
IUPAC 名称 |
(3R)-1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-3-hydroxypropan-1-one |
InChI |
InChI=1S/C15H14O6/c16-9-2-3-10(13(19)6-9)14(20)7-12(18)8-1-4-11(17)15(21)5-8/h1-6,12,16-19,21H,7H2/t12-/m1/s1 |
InChI 键 |
UTZGBLRLYMVKNP-GFCCVEGCSA-N |
手性 SMILES |
C1=CC(=C(C=C1[C@@H](CC(=O)C2=C(C=C(C=C2)O)O)O)O)O |
规范 SMILES |
C1=CC(=C(C=C1C(CC(=O)C2=C(C=C(C=C2)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine](/img/structure/B13035773.png)




![2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-4'-carbonitrile](/img/structure/B13035805.png)



![Methyl4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B13035829.png)


![3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-ylpropanoate](/img/structure/B13035851.png)
